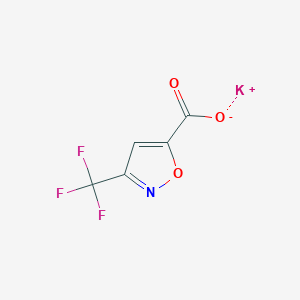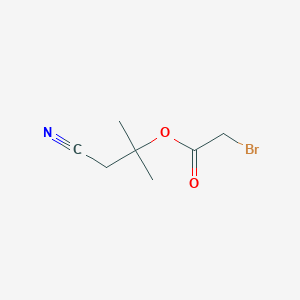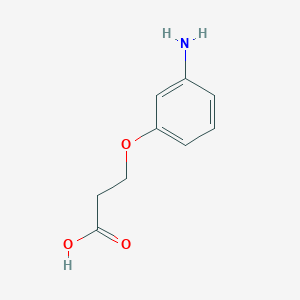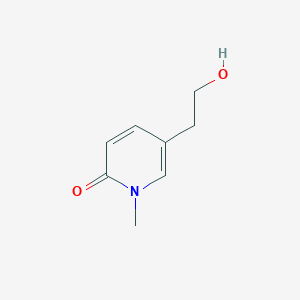
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 5-position of the isoxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne precursors . The reaction is often carried out under controlled conditions to ensure the selective formation of the desired isoxazole derivative. Common reagents used in this synthesis include trifluoromethyl nitrile oxide, alkynes, and catalysts such as copper (I) or ruthenium (II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
Applications De Recherche Scientifique
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate
- Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate
Uniqueness
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C5HF3KNO3 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
potassium;3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.K/c6-5(7,8)3-1-2(4(10)11)12-9-3;/h1H,(H,10,11);/q;+1/p-1 |
Clé InChI |
IDLGDTFFZCPCBQ-UHFFFAOYSA-M |
SMILES canonique |
C1=C(ON=C1C(F)(F)F)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)

amine](/img/structure/B12965911.png)


![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)



![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
